9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from acridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Carboxylation: Introduction of a carboxamide group.
Alkylation: Addition of the dimethylaminoethyl side chain.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkylating agents for the addition of the dimethylaminoethyl group .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its DNA intercalating properties, affecting DNA replication and transcription.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. It also targets topoisomerase enzymes, trapping them in a cleavable complex with DNA, leading to DNA strand breaks and cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- 9-amino-DACA
- N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is unique due to the presence of the methoxy group, which enhances its DNA intercalating ability and potentially increases its efficacy as an anticancer agent. The dimethylaminoethyl side chain also contributes to its solubility and cellular uptake .
Properties
CAS No. |
100113-19-7 |
---|---|
Molecular Formula |
C19H22N4O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI Key |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
100113-19-7 | |
Synonyms |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.